molecular formula C22H28N4O B5413735 3-(2,7-diazaspiro[4.5]dec-7-ylcarbonyl)-2-methyl-N-(pyridin-3-ylmethyl)aniline

3-(2,7-diazaspiro[4.5]dec-7-ylcarbonyl)-2-methyl-N-(pyridin-3-ylmethyl)aniline

Cat. No.: B5413735
M. Wt: 364.5 g/mol
InChI Key: GWYMFLQSBWPXSO-UHFFFAOYSA-N
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Description

The compound “3-(2,7-diazaspiro[4.5]dec-7-ylcarbonyl)-2-methyl-N-(pyridin-3-ylmethyl)aniline” is a complex organic molecule. It contains a spirocyclic structure (diazaspiro[4.5]decane), a carbonyl group, a methyl group, and an aniline group attached to a pyridine ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the spirocyclic structure and various functional groups. The diazaspiro[4.5]decane structure involves a spirocyclic arrangement of atoms, which is a type of cyclic structure where two rings share a single atom .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The carbonyl group could be involved in various reactions such as nucleophilic addition or reduction. The aniline group could undergo reactions typical of aromatic amines, such as electrophilic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and functional groups. For example, the presence of the polar carbonyl group and the aromatic rings could influence its solubility, boiling point, and melting point .

Mechanism of Action

Without specific information on the biological activity of this compound, it’s difficult to predict its mechanism of action. The presence of the aniline group could suggest some biological activity, as aniline derivatives are found in many pharmaceuticals .

Properties

IUPAC Name

2,7-diazaspiro[4.5]decan-7-yl-[2-methyl-3-(pyridin-3-ylmethylamino)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O/c1-17-19(6-2-7-20(17)25-14-18-5-3-10-23-13-18)21(27)26-12-4-8-22(16-26)9-11-24-15-22/h2-3,5-7,10,13,24-25H,4,8-9,11-12,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWYMFLQSBWPXSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NCC2=CN=CC=C2)C(=O)N3CCCC4(C3)CCNC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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